molecular formula C16H13FN2 B15080317 (3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine

(3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine

Cat. No.: B15080317
M. Wt: 252.29 g/mol
InChI Key: BMFSSXGJAPWJIA-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine is an organic compound that features a combination of a fluorinated aromatic ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine typically involves the reaction of 3-fluoro-4-methylphenyl isocyanate with indole derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated aromatic ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for further investigation in pharmacology.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylphenyl isocyanate
  • 3-Fluoro-4-methylphenylboronic acid
  • 3-Fluoro-4-methylphenyl isothiocyanate

Uniqueness

(3-Fluoro-4-methyl-phenyl)-(1h-indol-3-ylmethylene)-amine stands out due to its combination of a fluorinated aromatic ring and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13FN2

Molecular Weight

252.29 g/mol

IUPAC Name

N-(3-fluoro-4-methylphenyl)-1-(1H-indol-3-yl)methanimine

InChI

InChI=1S/C16H13FN2/c1-11-6-7-13(8-15(11)17)18-9-12-10-19-16-5-3-2-4-14(12)16/h2-10,19H,1H3

InChI Key

BMFSSXGJAPWJIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=CNC3=CC=CC=C32)F

Origin of Product

United States

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